![molecular formula C24H26N4O3S B2366625 5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide CAS No. 923678-45-9](/img/structure/B2366625.png)
5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
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Overview
Description
The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The tert-butyl and methoxy groups suggest that the compound is a derivative of benzene . The imidazo[1,2-a]pyrimidin-2-yl group indicates the presence of a fused ring system containing nitrogen atoms .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely contains a benzene ring substituted with a tert-butyl group, a methoxy group, and a complex group containing an imidazo[1,2-a]pyrimidine ring .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For instance, the methoxy group might undergo reactions typical of ethers, while the imidazo[1,2-a]pyrimidine ring might participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups might make it somewhat soluble in polar solvents .Scientific Research Applications
Treatment of Post-Essential Thrombocythaemia Myelofibrosis
- Clinical Significance : PET-MF patients experience symptoms such as bone pain, fatigue, and organ enlargement. This compound aims to alleviate these symptoms and improve overall quality of life .
Antiproliferative Agent in Cancer Therapy
- Potential Use : Researchers are exploring its efficacy against various cancers, including leukemia and solid tumors .
Aryl Halide Chemistry Informer Compound
- Library Purpose : This library contains drug-like molecules encountered in complex synthesis. The compound’s inclusion suggests its relevance in medicinal chemistry research .
Tyrosine Kinase Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to targetPantothenate synthetase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in numerous metabolic pathways.
Mode of Action
It is common for such compounds to interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction often results in the disruption of the biochemical processes that the enzyme is involved in.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not detailed in the search results, the inhibition of Pantothenate synthetase would disrupt the biosynthesis of coenzyme A. Coenzyme A is involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism. Disruption of these pathways can lead to a decrease in energy production and other downstream effects .
Result of Action
The inhibition of an enzyme like pantothenate synthetase could lead to a decrease in the production of coenzyme a, affecting energy production and other metabolic processes .
properties
IUPAC Name |
5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-16-12-13-28-15-20(26-23(28)25-16)17-6-9-19(10-7-17)27-32(29,30)22-14-18(24(2,3)4)8-11-21(22)31-5/h6-15,27H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGGBLOWTGBAAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butyl)-2-methoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide |
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